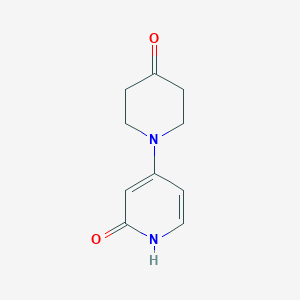4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one
CAS No.: 1253415-36-9
Cat. No.: VC4076366
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1253415-36-9 |
|---|---|
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.21 |
| IUPAC Name | 4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C10H12N2O2/c13-9-2-5-12(6-3-9)8-1-4-11-10(14)7-8/h1,4,7H,2-3,5-6H2,(H,11,14) |
| Standard InChI Key | GXCQDSZAFVYEED-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1=O)C2=CC(=O)NC=C2 |
| Canonical SMILES | C1CN(CCC1=O)C2=CC(=O)NC=C2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one (CAS 2361645-75-0) consists of:
-
Pyridinone core: A six-membered aromatic ring with a lactam oxygen at position 2.
-
4-Oxopiperidin-1-yl substituent: A piperidine ring (six-membered saturated nitrogen heterocycle) with a ketone group at position 4, attached via its nitrogen to the pyridinone’s carbon-4.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂ | |
| Molecular Weight | 228.67 g/mol | |
| SMILES | C1CN(CCC1=O)C2=CC(=O)NC=C2 | |
| InChIKey | ZLISERZSFFZNAS-UHFFFAOYSA-N | |
| Parent Compound | CID 66612298 |
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one involves:
-
Nucleophilic Substitution: Reaction of a halogenated pyridinone intermediate with 4-oxopiperidine or its derivatives.
-
Cyclization: Formation of the pyridinone ring via intramolecular reactions, such as condensation of β-keto esters with amines .
Table 2: Representative Synthesis Steps
| Step | Reagents/Conditions | Product Yield | Source |
|---|---|---|---|
| Chlorination | PCl₅ | 83% | |
| Substitution with Morpholine | Morpholine, EtOH/H₂O | 75% | |
| Reduction of Nitro Group | Hydrazine hydrate, Raney Ni | 95% |
Pharmacological Relevance
Role in FXa Inhibition
The 4-oxopiperidin-1-yl group acts as a P4 moiety in anticoagulant drugs, enabling hydrophobic interactions with the S4 pocket of factor Xa (FXa). In apixaban, this interaction is critical for binding affinity .
Key Interactions:
-
Edge-to-face π interactions: The oxopiperidine’s aromatic ring interacts with Trp215 in FXa’s S4 pocket .
-
Hydrophobic stacking: The piperidine ring enhances binding through van der Waals interactions with Tyr99 and Phe174 .
Applications in Drug Development
Intermediate in Apixaban Synthesis
4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one derivatives are pivotal in constructing apixaban’s bicyclic tetrahydropyrazolopyridinone scaffold. For example:
-
Coupling with Ullmann Reagents: Reaction with piperidin-2-one derivatives under CuI catalysis forms the arylpiperidine linkage .
-
Cyclization: Formation of the pyrazolo-pyridinone core via hydrazine-mediated reactions .
Table 3: Apixaban Synthesis Pathway
Challenges and Future Directions
Process-Related Impurities
During apixaban synthesis, impurities such as 1-(4-aminophenyl)-3-morpholinopiperidin-2-one may form, necessitating stringent purification protocols .
Optimization Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume